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Diphenyl carbonate

Cat. No.: B091730
CAS No.: 102-09-0
M. Wt: 214.22 g/mol
InChI Key: ROORDVPLFPIABK-UHFFFAOYSA-N
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Description

Historical Context of Diphenyl Carbonate Synthesis and Industrial Relevance

The synthesis of polycarbonates, for which this compound is a key precursor, dates back to 1898. tum.de However, the industrial relevance of DPC grew significantly with the commercialization of polycarbonate plastics. Initially, the primary method for producing DPC was the phosgenation of phenol (B47542). oecd.orgwikipedia.org This process, while effective, involves the use of highly toxic phosgene (B1210022) gas, a significant environmental and safety concern. atamanchemicals.commdpi.com

The primary application of this compound lies in the production of polycarbonates through transesterification with bisphenol A. atamanchemicals.comwikipedia.org This process yields polycarbonate, a versatile thermoplastic known for its high impact resistance and optical clarity, with phenol as a co-product. tum.dewikipedia.org The resulting polycarbonates are used in a wide array of applications, including electronic components, automotive parts, and optical media like CDs and DVDs. marketresearchintellect.comtum.de

In 2002, the global production capacity of this compound was estimated at 254,000 metric tonnes, with the phosgenation of phenol being the most significant production route. oecd.orgwikipedia.org This highlights the compound's substantial industrial footprint even before the widespread adoption of greener manufacturing processes.

Evolution of Sustainable Production Methodologies for this compound

The significant drawbacks of the phosgene process, including the extreme toxicity of phosgene and the production of corrosive hydrochloric acid, spurred research into alternative, more sustainable synthesis routes. atamanchemicals.comgoogle.com These efforts align with the principles of green chemistry, aiming to reduce environmental impact and improve safety. marketresearchintellect.com

Several non-phosgene routes have been developed and commercialized, representing a significant evolution in DPC production. These greener alternatives are crucial for the sustainable manufacturing of polycarbonates and other chemicals. researchgate.netmdpi.com

Key Sustainable Production Routes:

Oxidative Carbonylation of Phenol: This method avoids the use of phosgene by reacting phenol with carbon monoxide and oxygen. wikipedia.org

Transesterification of Dimethyl Carbonate (DMC) with Phenol: This is considered a leading green alternative. mdpi.comwikipedia.org The process involves the reaction of dimethyl carbonate with phenol to produce this compound and methanol (B129727). mdpi.com A significant challenge in this route is the unfavorable reaction equilibrium. wikipedia.org To overcome this, processes like reactive distillation have been developed to continuously remove the methanol byproduct, driving the reaction forward. jaci.or.jp

Process via Ethylene (B1197577) Carbonate: Developed by Asahi Kasei, this process uses carbon dioxide and ethylene oxide as starting materials. jaci.or.jpresearchgate.net Ethylene carbonate is formed, which is then converted to dimethyl carbonate and subsequently to this compound. researchgate.net This integrated process is notable for its use of CO₂, a greenhouse gas, as a feedstock. jaci.or.jp

Direct Synthesis from CO₂ and Phenol: Researchers are exploring the direct synthesis of DPC from carbon dioxide and phenol. rsc.orgacs.org While still under development, this route holds promise for a more direct and potentially more sustainable pathway.

The shift towards these non-phosgene methods is a prime example of the chemical industry's move towards more environmentally benign processes. researchgate.net The development of efficient catalysts has been a critical factor in the viability of these alternative routes. marketresearchintellect.commdpi.com

Table 1: Comparison of this compound Production Methods

Production Method Key Reactants Key Products Advantages Disadvantages
Phosgenation Phenol, Phosgene This compound, Hydrochloric Acid Mature technology mdpi.com Use of highly toxic phosgene, corrosive byproduct atamanchemicals.commdpi.com
Oxidative Carbonylation Phenol, Carbon Monoxide, Oxygen This compound, Water Avoids phosgene wikipedia.org Catalyst deactivation can be an issue tum.de
Transesterification of DMC Dimethyl Carbonate, Phenol This compound, Methanol Green and clean process mdpi.com Unfavorable reaction equilibrium, requires complex separation mdpi.comwikipedia.org
Asahi Kasei Process Carbon Dioxide, Ethylene Oxide, Phenol This compound, Ethylene Glycol Utilizes CO₂, high yield and selectivity researchgate.net Multi-step process researchgate.net
Direct Synthesis from CO₂ Carbon Dioxide, Phenol This compound Direct route, utilizes CO₂ rsc.orgacs.org Still in development, may require specific catalysts rsc.orgacs.org

Table 2: Timeline of Key Developments in this compound Synthesis

Year Development Significance
1898 First synthesis of a polycarbonate. tum.de Laid the groundwork for the future importance of DPC.
1970s Discovery of transesterification catalysts for DPC production. mdpi.com Initiated research into non-phosgene routes.
2000 First commercial plant for DPC production via a non-phosgene transesterification process began operation. atamanchemicals.com Marked a significant shift towards more sustainable industrial production.
2002 Asahi Kasei industrialized a greener route for polycarbonate synthesis using ethylene carbonate. researchgate.net Demonstrated a commercially viable process utilizing CO₂ as a feedstock.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O3 B091730 Diphenyl carbonate CAS No. 102-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl carbonate
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InChI

InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
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InChI Key

ROORDVPLFPIABK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID3020540
Record name Diphenylcarbonate
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Molecular Weight

214.22 g/mol
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Physical Description

White solid; [Hawley] White powder; [MSDSonline]
Record name Diphenyl carbonate
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Boiling Point

302-306 °C
Record name DIPHENYL CARBONATE
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Solubility

Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS
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Density

1.1215 @ 87 °C/4 °C
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Vapor Pressure

0.0001 [mmHg]
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Color/Form

Lustrous needles, WHITE, CRYSTALLINE SOLID

CAS No.

102-09-0
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Record name DIPHENYL CARBONATE
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Record name Carbonic acid, diphenyl ester
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Melting Point

80-81 °C
Record name DIPHENYL CARBONATE
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Synthetic Methodologies for Diphenyl Carbonate

Phosgene-Based Synthesis: Historical and Environmental Perspectives

The traditional and most established method for producing diphenyl carbonate involves the reaction of phenol (B47542) with phosgene (B1210022). mdpi.comgoogle.com This process, known as the phosgene route, has been in commercial use for many decades due to its relatively mature technology and the high quality of the resulting product. mdpi.comresearchgate.net The fundamental reaction involves the phosgenation of phenol, typically in the presence of a base like sodium hydroxide (B78521), to form this compound and a salt byproduct. mdpi.com

However, the phosgene-based synthesis is fraught with significant environmental and safety concerns. mdpi.comresearchgate.net Phosgene is an extremely toxic and corrosive gas, posing severe risks during its production, storage, and handling. researchgate.netatamanchemicals.com The use of chlorinated solvents, such as dichloromethane, in the process further contributes to environmental pollution. researchgate.netuwb.edu.pl The generation of large quantities of salt waste also presents a disposal challenge. researchgate.net These drawbacks have spurred extensive research into alternative, phosgene-free synthetic pathways for DPC production. researchgate.netatamanchemicals.com

Phosgene-Free Synthetic Routes

In response to the environmental and safety issues associated with the phosgene process, several phosgene-free routes for this compound synthesis have been developed. These methods are generally considered more environmentally friendly and sustainable. mdpi.com

Transesterification Processes for this compound Production

Transesterification has emerged as the most promising and widely adopted phosgene-free method for DPC synthesis. mdpi.combohrium.com This approach involves the reaction of a carbonate ester with phenol.

A prominent transesterification route utilizes dialkyl carbonates, such as dimethyl carbonate (DMC), as the carbonate source. bohrium.comacs.org

The reaction is typically carried out in the presence of a catalyst at elevated temperatures. acs.orgrsc.orgresearchgate.net A variety of catalysts, both homogeneous and heterogeneous, have been investigated to improve the efficiency and selectivity of the process. mdpi.combohrium.com

The transesterification of dimethyl carbonate with phenol to form this compound proceeds through a two-step reaction pathway. mdpi.com The initial step involves the reaction of one molecule of DMC with one molecule of phenol to produce an intermediate compound, methyl phenyl carbonate (MPC), and one molecule of methanol (B129727). mdpi.comrsc.orgscite.ai

Step 1: Formation of Methyl Phenyl Carbonate (MPC) (CH₃O)₂CO + C₆H₅OH ⇌ CH₃O(CO)OC₆H₅ + CH₃OH

Subsequently, the formed MPC can react further via two possible pathways to yield the final product, this compound. mdpi.com One pathway is the transesterification of MPC with another molecule of phenol to produce DPC and a second molecule of methanol. mdpi.comrsc.org

Step 2a: Transesterification of MPC with Phenol CH₃O(CO)OC₆H₅ + C₆H₅OH ⇌ (C₆H₅O)₂CO + CH₃OH

Alternatively, two molecules of MPC can undergo a disproportionation (or self-transesterification) reaction to form one molecule of DPC and one molecule of the initial reactant, DMC. mdpi.comrsc.org

Step 2b: Disproportionation of MPC 2 CH₃O(CO)OC₆H₅ ⇌ (C₆H₅O)₂CO + (CH₃O)₂CO

The formation of MPC as an intermediate is a critical aspect of this synthesis route. uwb.edu.plscite.ai

To overcome the equilibrium limitations, the removal of the methanol byproduct from the reaction mixture is crucial to drive the reaction forward and enhance the yield of DPC. researchgate.net Reactive distillation, where the reaction and separation occur simultaneously in a single unit, is a common strategy employed to continuously remove methanol and shift the equilibrium towards the products. scite.ai

Below is a table summarizing the thermodynamic parameters for the transesterification reactions, as calculated by the group contribution method in one study. mdpi.com

ReactionΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)K (Equilibrium Constant)
DMC + Phenol ⇌ MPC + Methanol23.418.218.00.012
MPC + Phenol ⇌ DPC + Methanol25.118.519.60.008
2 MPC ⇌ DPC + DMC1.70.31.60.7

Table 1: Thermodynamic Data for the Transesterification of Dimethyl Carbonate with Phenol. mdpi.com

Transesterification of Dialkyl Carbonates with Phenol
Dimethyl Carbonate and Phenol Systems
2.2.1.1.1.1. Reaction Pathways and Intermediates (e.g., Methyl Phenyl Carbonate)[6][13][14]2.2.1.1.1.2. Thermodynamic Analysis of Transesterification Equilibria[6][13]2.2.1.1.1.3. Kinetic Studies of Transesterification Reactions

The synthesis of this compound (DPC) through the transesterification of dimethyl carbonate (DMC) with phenol involves a two-step reaction sequence. The first step is the transesterification of DMC and phenol to form methyl phenyl carbonate (MPC) and methanol. This is followed by a second transesterification or disproportionation step where MPC reacts with phenol to produce DPC and another molecule of methanol, or two molecules of MPC disproportionate to form DPC and DMC. core.ac.uknih.gov Understanding the kinetics of these reactions is crucial for process optimization and reactor design.

2.2.1.1.1.3.1. Reaction Order and Rate Constant Determination

Kinetic studies have been conducted to elucidate the reaction order and determine the rate constants for the synthesis of DPC. In many cases, the transesterification reaction is described as conforming to pseudo-second-order kinetics. scite.aiacs.org However, some studies have also proposed pseudo-first-order kinetic models. researchgate.net

A study investigating the kinetics of DMC and phenol reacting to form MPC, and the subsequent reaction to DPC, was carried out in a closed batch reactor. core.ac.ukresearchgate.net The experiments were performed at temperatures ranging from 160 to 200 °C with varying initial reactant ratios and catalyst concentrations (titanium(n-butoxide)). core.ac.ukresearchgate.net An activity-based reaction rate model was used to fit the kinetic parameters to the experimental data. core.ac.uk The temperature dependence of the activity-based equilibrium coefficients (Ka,1 and Ka,2) was fitted using the Van't Hoff equation, yielding the following expressions: researchgate.net

ln Ka,1 = -2702/T[K] + 0.175

ln Ka,2 = -2331/T[K] - 2.59

Another study developed a semi-empirical kinetic model to describe the reaction behavior in a reactive distillation reactor. scite.aiacs.org The model parameters were fitted to experimental data using an improved genetic algorithm, and the proposed model was found to be effective in simulating the rate constant and mole fractions of the components at different operating temperatures and catalyst concentrations. scite.aiacs.org

The table below presents kinetic parameters from a study using tetra-n-butyl orthotitanate as a homogeneous catalyst for the reaction of dimethyl carbonate and phenyl acetate (B1210297). aidic.it

Reaction StepPre-exponential Factor (k₀)Activation Energy (Ea) (kJ/mol)
Forward Reaction 1 (k₁)1.29E+0883.15
Reverse Reaction 1 (k₋₁)2.15E+0886.83
Forward Reaction 2 (k₂)2.59E+0887.38
Reverse Reaction 2 (k₋₂)4.31E+0891.06

Data sourced from Cheng et al. (2013). aidic.it

2.2.1.1.1.3.2. Activation Energy Calculations

The activation energy (Ea) is a critical parameter in understanding the temperature sensitivity of the reaction rate. Several studies have calculated the activation energy for the transesterification of DMC with phenol.

In one study, the apparent activation energy for the transesterification reaction was found to decrease significantly with an increase in catalyst concentration. researchgate.net When the catalyst concentration was increased from 0.1 wt% to 0.5 wt%, the activation energy decreased from 102.13 kJ/mol to 70.18 kJ/mol. researchgate.net

The following table summarizes activation energies reported in different studies.

Catalyst SystemReaction StepActivation Energy (Ea) (kJ/mol)Reference
Not specifiedTransesterification102.13 (at 0.1 wt% catalyst) researchgate.net
Not specifiedTransesterification84.36 (at 0.3 wt% catalyst) researchgate.net
Not specifiedTransesterification70.18 (at 0.5 wt% catalyst) researchgate.net
ER ModelStep 138.53 scite.ai
ER ModelStep 251.06 scite.ai
2.2.1.1.1.4. Catalysis in Dimethyl Carbonate-Phenol Transesterification2.2.1.1.1.4.1. Homogeneous Catalysts (e.g., Ti-based, Sn-based, Pb-based, Organocatalysts)

Homogeneous catalysts, particularly organometallic compounds, have been extensively studied for this transesterification reaction.

Titanium-based catalysts , such as titanium(n-butoxide) and titanium oxide acetylacetonate (B107027) (TiO(acac)₂), have proven to be effective. core.ac.ukresearchgate.netcjcatal.com Titanium(n-butoxide) has been used in kinetic studies conducted in closed batch reactors. core.ac.ukresearchgate.net In one study, titanium-based catalysts showed DPC yields between 27% and 33% in 24 hours. core.ac.uk TiO(acac)₂ has been reported as a novel and efficient catalyst, achieving a phenol conversion of 45.8%. cjcatal.com

Tin-based catalysts have also demonstrated good performance, with some studies reporting DPC yields of 41% and 44% after 24 hours of reaction time. core.ac.uk

Lead-based catalysts , often in combination with other metal oxides, are also utilized. google.com

Organocatalysts , such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been explored as a green alternative, successfully replacing toxic phosgene derivatives in carbonylation reactions. acs.org

2.2.1.1.1.4.2. Heterogeneous Catalysts (e.g., Supported Metal Oxides, Composite Oxides)

Heterogeneous catalysts offer advantages in terms of separation and reusability. Various metal oxides, both single and mixed, have been investigated.

Supported Metal Oxides : Molybdenum oxide (MoO₃) supported on silica (B1680970) (SiO₂) has shown a significant increase in DPC yield compared to unsupported MoO₃. mdpi.com When supported on SiMCM-41, MoO₃ catalysts, with active sites being isolated MoO₄²⁻ tetrahedral species and polymerized octahedral molybdenum oxide species, also demonstrated improved yields of DPC and MPC. researchgate.net

Composite Oxides :

V₂O₅ : Pure V₂O₅ prepared by calcination of NH₄VO₃ has been used as a heterogeneous catalyst, achieving a phenol conversion of 42.0%. researchgate.net

Bismuth Oxide (Bi₂O₃) : This catalyst has shown excellent activity, with a phenol conversion of 46.4% and a transesterification selectivity of 99.9%. chemicalpapers.com It was found that bismuth phenoxide, formed in situ, is the active species. chemicalpapers.com

Cerium-based oxides : Bimetallic oxides containing cerium (with niobium, iron, palladium, or aluminum) have been used, showing that the catalytic activity is influenced by the type and concentration of the heterometal. nih.gov

Ti-Zn double oxide : Prepared via a sol-gel method, this catalyst exhibited excellent catalytic activity. researchgate.net

TiO₂–RGO composites : These composites, with TiO₂ supported on reduced graphene oxide, have shown remarkable catalytic performance, achieving a phenol conversion of 53.5% and 99.9% selectivity, comparable to homogeneous catalysts. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts.

CatalystPhenol Conversion (%)DPC Yield (%)MPC Yield (%)Selectivity (%)Reference
V₂O₅42.0--- researchgate.net
Bi₂O₃46.4--99.9 (Transesterification) chemicalpapers.com
MoO₃/SiO₂-17-- mdpi.com
MoO₃/SiMCM-41--39.6- researchgate.net
TiO₂–RGO53.5--99.9 (Transesterification) researchgate.net
2.2.1.1.1.4.3. Ionic Liquid-Based Catalytic Systems

Ionic liquids (ILs) have emerged as a promising class of catalysts for the synthesis of DPC due to their unique properties, although their cost and preparation can be limiting factors. bohrium.com They can act as organocatalysts for the transesterification of dialkyl carbonates. beilstein-journals.org

A series of ionic liquid-SBA-15 hybrid catalysts have been developed for the solvent-free synthesis of DPC. researchgate.netdntb.gov.ua These hybrid materials offer high efficiency. researchgate.net The mechanism often involves a dual activation, where the cation of the IL interacts with the carbonyl group of DMC via hydrogen bonding, followed by a nucleophilic attack from the alcohol. beilstein-journals.org

2.2.1.1.1.4.4. Metal-Free Catalysis

The development of highly active metal-free catalysts for this compound (DPC) synthesis is a significant challenge, prompting research into alternative catalytic systems. researchgate.net One approach involves the use of ionic liquids and deep eutectic solvents (DESs). researchgate.netbohrium.com

For instance, in the synthesis of poly(isosorbide carbonate) through the melt polycondensation of isosorbide (B1672297) (ISB) and DPC, metal-free DESs have been shown to activate the hydroxyl groups in the monomer. bohrium.com These solvents, such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, facilitate the reaction through hydrogen bonding interactions. bohrium.com Mechanistic studies suggest a synergistic activation of both the isosorbide and DPC by the hydrogen bonding sites of the DES components. bohrium.com The catalytic efficiency is influenced by the Brønsted acid–base properties, molecular size, and Lewis acidity of the DES, with those having a pH near 7 and higher Lewis acidity showing better performance. bohrium.com

In the context of DPC synthesis itself, ionic liquids supported on materials like SBA-15 have been developed as effective and clean, solvent-free alternatives to metal-containing catalysts. researchgate.net Furthermore, density functional theory (DFT) calculations have been employed to study the mechanisms of metal-free catalysts, such as tetraethylammonium (B1195904) hydroxide ([TEA][OH]), in polycarbonate synthesis from DPC. These studies indicate that the quaternary ammonium (B1175870) base acts as a catalyst precursor, with tetraethylammonium phenol ([TEA][Ph]) being the active catalytic species in the cycle. acs.org

2.2.1.1.1.4.5. Catalyst Design, Synthesis, and Optimization

The rational design of efficient and stable catalysts is central to improving the transesterification synthesis of DPC. bohrium.comacs.org Research has focused on heterogeneous catalysts, particularly metal oxides, to overcome issues of separation and stability associated with homogeneous systems. bohrium.commdpi.com

Catalysts are often synthesized using methods like impregnation, sol-gel, coprecipitation, and hydrothermal treatment to achieve desired properties such as high surface area and optimal dispersion of active sites. bohrium.commdpi.com Common catalyst systems investigated include those based on lead (Pb), molybdenum (Mo), vanadium (V), and titanium (Ti). bohrium.commdpi.com

Lead-Based Catalysts: Lead oxide (PbO) catalysts have been studied extensively. Their activity can be enhanced by using different supports and promoters. For example, a Pb-Zn composite oxide catalyst, with Pb₃O₄ as the primary active phase and amorphous ZnO as a promoter, achieved a DPC yield of 45.6%. researchgate.net The choice of support material significantly impacts performance; supports like MgO and ZrO₂ lead to higher Pb dispersion and stronger metal-support interactions, resulting in superior catalytic activity compared to supports like SiO₂, Al₂O₃, and TiO₂. mdpi.comrsc.org

Molybdenum-Based Catalysts: MoO₃/SiO₂ catalysts have shown effectiveness, particularly for the disproportionation of methyl phenyl carbonate (MPC) into DPC. mdpi.comresearchgate.net A MoO₃/SiO₂ catalyst prepared via a combined sol-gel and hydrothermal method demonstrated high activity, achieving an MPC conversion of 72.8% and a DPC yield of 71.4%. mdpi.comresearchgate.net Optimization of the silica support, such as using mesoporous SBA-16, has also been shown to improve catalytic performance. mdpi.com

Vanadium-Based Catalysts: V₂O₅ has been used as a heterogeneous catalyst for the transesterification of dimethyl carbonate (DMC) with phenol. researchgate.net Modifying V₂O₅ with copper (Cu) can enhance activity; a V-Cu composite oxide with a V:Cu molar ratio of 4:1 resulted in a phenol conversion of 37.0% and a transesterification selectivity of 96.8%. mdpi.com

The table below summarizes the performance of various heterogeneous catalysts in DPC synthesis.

Catalyst SystemReactantsKey FindingsYield/Conversion
Pb-Zn Composite OxideDMC + PhenolPb₃O₄ identified as the main active species, with ZnO acting as a promoter. researchgate.netDPC Yield: 45.6% researchgate.net
PbO/MgOMPC DisproportionationExhibited the highest catalytic activity among various supports due to high Pb dispersion and more Lewis acid sites. rsc.orgMPC Conversion: High rsc.org
MoO₃/SiO₂ (Sol-Gel/Hydrothermal)MPC DisproportionationHigh catalyst dispersion and larger specific surface area led to high activity. mdpi.comresearchgate.netMPC Conversion: 72.8% DPC Yield: 71.4% mdpi.comresearchgate.net
V-Cu Composite OxideDMC + PhenolV₂O₅ and CuV₂O₆ were identified as active crystal phases. mdpi.comPhenol Conversion: 37.0% Selectivity: 96.8% mdpi.com
TiO(acac)₂DMC + Phenyl AcetateAn efficient β-diketonate titanium complex catalyst. cjcatal.comEffective with a catalyst amount of 0.006 (mole ratio to PA). cjcatal.com
2.2.1.1.1.4.6. Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a critical bottleneck in the commercial application of transesterification processes for DPC production. acs.orgmdpi.com Understanding the mechanisms of deactivation is essential for developing robust and reusable catalysts.

Studies have identified several primary causes for the loss of catalytic activity:

Phase Transformation: For lead-based catalysts, the deactivation has been attributed to the transformation of the active Pb₃O₄ species into PbO. mdpi.comresearchgate.net Similarly, for V₂O₅ catalysts, changes in the crystal structure are cited as the main reason for deactivation. researchgate.net

Carbon Deposition: In the case of MoO₃/SiO₂ catalysts used for MPC disproportionation, the formation of carbonate species on the catalyst surface is the main cause of decreased activity. mdpi.comresearchgate.net

Leaching of Active Components: For some supported catalysts like PbO/SiO₂, PbO/Al₂O₃, and PbO/TiO₂, a decrease in activity during reuse is attributed to the loss or leaching of lead. mdpi.com In contrast, catalysts with strong metal-support interactions, such as PbO/MgO and PbO/ZrO₂, exhibit better reusability. mdpi.comrsc.org

Fortunately, many of these deactivated catalysts can be regenerated. Calcination in air is a commonly effective method. For example, V₂O₅ catalysts can be reactivated by calcination, restoring their activity to nearly the level of the fresh sample. researchgate.net Likewise, MoO₃/SiO₂ catalysts deactivated by carbon deposition can be fully regenerated by calcination in air at 500°C. mdpi.comresearchgate.net Deactivated hexagonal Mg(OH)₂ nanoflakes can be regenerated by calcination under vacuum. mdpi.comresearchgate.net

2.2.1.1.1.4.7. Structure-Activity Relationships in Catalysis

The relationship between a catalyst's structure and its activity and selectivity is a cornerstone of catalyst design for DPC synthesis. acs.orgmdpi.comx-mol.net Research aims to clarify how the nature of active sites and the physical properties of the catalyst influence its performance. mdpi.comx-mol.net

Key structural factors influencing catalytic performance include:

Dispersion of Active Species: The dispersion of the active metal on the support is crucial. For Pb-based catalysts, a higher dispersion on supports like MgO and ZrO₂ correlates with higher catalytic activity compared to supports like Al₂O₃, where dispersion is poorer. mdpi.comrsc.org

Nature of the Support and Metal-Support Interaction: The support not only disperses the active component but can also create strong metal-support interactions that enhance stability and prevent leaching. rsc.org The activity for MPC conversion over PbO-supported catalysts follows the order: PbO/MgO > PbO/ZrO₂ > PbO/SiO₂ > PbO/Al₂O₃ > PbO/TiO₂. rsc.org

Acidity/Basicity: The number and type of acid sites can play a significant role. For PbO/MgO and PbO/ZrO₂ catalysts, higher activity is linked to a greater number of Lewis acid sites. mdpi.comrsc.org

Crystal Phase and Structure: The specific crystalline phase of the catalyst can be the active species. In Pb-Zn oxide catalysts, Pb₃O₄ was identified as the primary active phase. mdpi.comresearchgate.net For organo-titanium compounds used in the disproportionation of MPC, both the electronic effects and the steric hindrance of the coordination groups around the active Ti center were found to influence catalytic performance, with electronic effects being more dominant. researchgate.net

Diethyl Carbonate and Phenyl Ester Systems

An alternative to the widely studied DMC/phenol transesterification route is the use of diethyl carbonate (DEC) and a phenyl ester, typically phenyl acetate (PA), to produce DPC. atamanchemicals.comaidic.itntnu.no This pathway offers several advantages, including a higher equilibrium constant and the absence of azeotropes, which can simplify the separation process. atamanchemicals.comaidic.itntnu.no

The reaction proceeds in two main reversible steps when catalyzed by a homogeneous catalyst such as titanium (IV) ethoxide. aidic.it

Transesterification of DEC and PA to form the intermediate ethyl phenyl carbonate (EPC) and the byproduct ethyl acetate (EtAc). aidic.it

Transesterification of the newly formed EPC with more PA to produce the final product, DPC, and additional EtAc. aidic.it

Process Intensification in this compound Production via Transesterification

Process intensification aims to develop safer, more energy-efficient, and cost-effective production methods. acs.org For DPC synthesis via transesterification, reactive distillation (RD) is a prominent process intensification strategy. aidic.itaidic.itresearchgate.netacs.org RD combines chemical reaction and distillation in a single unit, which can overcome equilibrium limitations by continuously removing byproducts, thereby increasing conversion and simplifying the plant layout. aidic.itresearchgate.net

Reactive Distillation Column Design and Simulation

The design and simulation of RD columns for DPC production have been extensively studied to optimize performance and minimize costs. aidic.itresearchgate.netacs.org These studies often use process simulators like Aspen Plus and focus on minimizing the total annual cost (TAC) by reducing energy consumption in reboilers and condensers. aidic.itaidic.it

Key design considerations and innovative configurations include:

Thermally Coupled Reactive Distillation: This design improves energy efficiency over conventional RD setups. researchgate.net By integrating heat between a high-pressure RD column and a low-pressure separation column, the remixing phenomenon associated with thermodynamic inefficiency can be reduced. researchgate.netacs.org Studies have shown that thermal coupling can lead to significant energy savings. researchgate.net

Feed-Splitting Arrangement: An innovative design for the DMC and phenyl acetate (PA) system involves a single RD column with a feed-splitting arrangement. aidic.it In one proposed design, the fresh PA stream is split and fed at two different stages of the column (e.g., stage 2 and stage 70 of a 74-stage column), while the DMC is fed at a lower stage (e.g., stage 66). aidic.it This strategy can achieve high product purity (99.5 mol%) while drastically reducing energy consumption compared to conventional designs. aidic.it

The table below presents simulated design parameters for an innovative RD process.

ParameterValue/DescriptionSystemReference
ConfigurationSingle RD Column with Feed-SplittingDMC + Phenyl Acetate aidic.it
Total Stages74DMC + Phenyl Acetate aidic.it
Reactive ZoneStages 2 to 70DMC + Phenyl Acetate aidic.it
Feed LocationsPA Feed 1: Stage 2 PA Feed 2: Stage 70 DMC Feed: Stage 66DMC + Phenyl Acetate aidic.it
Reactant Flow RatesPA: 10 kmol/h DMC: 5 kmol/hDMC + Phenyl Acetate aidic.it
Energy SavingsCondenser Duty: 59.54% Reboiler Duty: 71.07% (vs. previous designs)DMC + Phenyl Acetate aidic.it
Product PurityDPC and Methyl Acetate set to 99.5 mol%DMC + Phenyl Acetate aidic.it
Heat Integration and Energy Optimization

Several advanced, heat-integrated reactive distillation configurations have been developed and analyzed for DPC synthesis. These include reactive distillation with heat integration (RDHI) using vapor recompression, and thermally coupled reactive distillation (TCRD). segovia-hernandez.com In RDHI, a compressor increases the temperature of the vapor leaving the top of the reactive distillation column (RDC), allowing its heat to be used in the reboiler of the separation column (RC). segovia-hernandez.com This integration leads to significant energy savings. segovia-hernandez.com

Studies have shown that sequences with heat-integrated stages can achieve substantial energy reductions. For instance, integrating a high-pressure RD column with a low-pressure separation column can result in energy savings of around 22% and cost savings of about 12% compared to a conventional RD sequence. acs.orgresearchgate.net Further enhancements, such as combining thermal coupling with heat integration, can yield even greater energy savings, potentially up to 47% compared to conventional reactive distillation. researchgate.net

The following table summarizes the energy savings achieved by different heat-integrated configurations for DPC synthesis compared to a conventional reactive distillation (CRD) process.

Table 1: Comparison of Energy Savings for Heat-Integrated DPC Synthesis Configurations

Configuration Description Energy Savings (%) Cost Savings (%) Reference
RDHI Reactive Distillation with Heat Integration via vapor recompression. Significant - segovia-hernandez.com
Heat-Integrated Stages Heat integration between a high-pressure RD column and a low-pressure separation column. ~22 ~12 acs.orgresearchgate.net
Thermally Coupled RD with Heat Integration Combination of thermal coupling and heat integration in the distillation sequence. 47 - researchgate.net

| Innovative Single RD with Feed-Splitting | A novel design combining reaction and separation into one RD column, eliminating remixing. | 71.07 (reboiler duty) | 57.99 | aidic.it |

Hybrid Process Configurations

Hybrid process configurations for this compound (DPC) production represent a further step in process intensification, combining different energy-saving designs to maximize efficiency. doi.org These configurations often merge the principles of thermally coupled distillation (TCD) and double-effect (DE) distillation to enhance energy performance. doi.org

One such advanced setup is the heat-integrated thermally coupled reactive distillation (HTCR) system. doi.orgresearchgate.net This design aims to overcome the limitations of conventional reactive distillation, such as the remixing effect that can occur between the reactive and separation columns, leading to energy wastage. researchgate.net By implementing thermal coupling, the remixing effect at the top of the reactive distillation column can be eliminated. doi.org

A notable hybrid configuration involves modifying the conventional two-column (one reactive distillation column and one separation column) setup. doi.org In this hybrid system, the energy requirement for the reactive distillation column can be lower than in a conventional setup, and the separation column may not require any additional energy input. doi.org This leads to the lowest total energy consumption among the studied configurations. doi.org Research has demonstrated that a hybrid configuration can achieve energy savings of around 34.0% for producing 99.5 mol% of DPC compared to conventional methods. researchgate.net

Another approach involves thermally coupled reactive distillation (TCRD) and vapor recompression reactive distillation (VRRD), or a hybrid of the two (VTCR). segovia-hernandez.comrepec.org A comparative study of these configurations—CRD, TCRD, VRRD, and VTCR—showed that the processes with energy integration provide significant energy savings. segovia-hernandez.comrepec.org The TCRD configuration, in particular, was identified as offering the best control properties and economic benefits. segovia-hernandez.comrepec.org

The table below outlines various hybrid configurations and their reported performance improvements for DPC synthesis.

Table 2: Performance of Hybrid DPC Synthesis Configurations

Hybrid Configuration Key Features Energy Savings (%) Notes Reference
TCD + DE Hybrid Combines Thermally Coupled Distillation and Double-Effect principles. ~34.0 Produces 99.5 mol% DPC; smaller heat exchanger area than DE alone. researchgate.netdoi.org
TCRD Thermally Coupled Reactive Distillation. Significant Offers the best control properties and economic benefits among compared configurations. segovia-hernandez.comrepec.org
VRRD Vapor Recompression Reactive Distillation. Significant - segovia-hernandez.comrepec.org

| VTCR | Hybrid of Thermally Coupled and Vapor Recompression Reactive Distillation. | Significant | - | segovia-hernandez.comrepec.org |

Direct Oxidative Carbonylation of Phenol for this compound

The direct oxidative carbonylation of phenol offers an alternative, phosgene-free route to this compound (DPC). core.ac.ukresearcher.life This method involves the reaction of phenol with carbon monoxide and an oxidant, typically oxygen, in the presence of a catalyst system. core.ac.ukscispace.com Palladium-based catalysts are commonly employed for this transformation. core.ac.ukscispace.com

The efficiency of the process is highly dependent on the catalyst system, which often includes a primary catalyst, a co-catalyst, and various promoters. core.ac.ukcjcatal.com For instance, a catalyst system composed of a Pd carbonylation catalyst, an inorganic redox co-catalyst, an organic redox co-catalyst, a base, and a drying agent has been investigated. researcher.life In one study, Ce(OAc)₃·H₂O was identified as a highly efficient inorganic redox co-catalyst, achieving a DPC yield of 76%. researcher.life

Another novel catalyst system, Pd–Pb–NMe₄Br, has demonstrated high activity and selectivity. scispace.com The reaction rate in this system was found to be first-order with respect to the partial pressure of oxygen and the lead concentration, suggesting that the oxygen activation step involving the lead compound is rate-determining. scispace.com The addition of copper or cobalt additives can suppress the formation of byproducts like bromophenol and extend the catalyst's lifespan. scispace.com

The table below presents research findings for the direct oxidative carbonylation of phenol to DPC using different catalytic systems.

Table 3: Catalytic Performance in Direct Oxidative Carbonylation of Phenol

Catalyst System Oxidant Phenol Conversion (%) DPC Selectivity (%) DPC Yield (%) Reference
Pd/CeO₂-T O₂ 53.2 96.7 - researcher.life
Pd catalyst with Ce(OAc)₃·H₂O O₂ - - 76 researcher.life
Pd–Pb–NMe₄Br O₂ - High High scispace.com

| PdCl₂(ArN=CH–)₂/Mn(TMHD)₃/(Ph₃P=)₂NBr | Air, CO | - | - | TOF: 8.08 (mol-DPC/mol-Pd h) | researchgate.net |

Catalytic Systems and Reaction Mechanisms (e.g., Pd-catalyzed)

The palladium-catalyzed oxidative carbonylation of phenol to this compound (DPC) proceeds through a complex catalytic cycle. core.ac.ukcjcatal.com The generally accepted mechanism involves the formation of DPC through the insertion of carbon monoxide (CO) into a palladium-phenoxide (Pd-OPh) bond, followed by the reductive elimination of an intermediate species. cjcatal.com

The catalytic cycle can be broadly described in the following steps:

Formation of this compound: Phenol and CO react, leading to the formation of DPC. This step involves the reduction of the active Pd(II) species to Pd(0) and the release of two protons. core.ac.uk

Reoxidation of Palladium: The key to a successful catalytic cycle is the efficient regeneration of the active Pd(II) catalyst from the inactive Pd(0) state. core.ac.ukcjcatal.com This is typically achieved using a multi-step electron transfer system involving co-catalysts. core.ac.uk

Role of Co-catalysts: A co-catalyst, such as p-benzoquinone (BQ), reoxidizes Pd(0) back to Pd(II) in the presence of the protons generated in the first step. core.ac.uk In this process, BQ is reduced to hydroquinone (B1673460) (H₂BQ). core.ac.uk

Regeneration of Co-catalyst: A second metal co-catalyst (e.g., salts of Co, Mn, or Cu) is then reduced by the hydroquinone, which is in turn reoxidized back to p-benzoquinone. core.ac.uk

Closing the Cycle: Finally, oxygen, along with the protons from the previous step, reoxidizes the reduced metal co-catalyst, forming water and completing the catalytic loop. core.ac.uk

The addition of ligands, such as diimines or 2,2'-bipyridyl, and promoters can enhance the process by preventing the aggregation of Pd(0) particles and accelerating the regeneration of the active Pd(II) species. cjcatal.comcapes.gov.brunive.it The presence of a surfactant like tetrabutylammonium (B224687) bromide can also improve the efficiency of the catalytic system. core.ac.uk

Synthesis from Carbon Dioxide and Phenol

The direct synthesis of this compound (DPC) from carbon dioxide (CO₂) and phenol is an attractive "green" chemistry route, as it utilizes CO₂ as a C1 building block. researchgate.netrsc.org However, this reaction is thermodynamically challenging and requires effective catalytic systems to proceed. rsc.orgpublish.csiro.au Research has focused on developing catalysts and reaction conditions that can overcome these limitations. researchgate.netpublish.csiro.au

Direct Synthesis Utilizing Carbon Tetrachloride

One approach to the direct synthesis of DPC from CO₂ and phenol involves the use of carbon tetrachloride (CCl₄) as a dehydrating agent or reactant. researchgate.netx-mol.net Lewis acids, particularly zinc halides like zinc chloride (ZnCl₂), have been shown to be effective catalysts for this reaction. researchgate.netresearchgate.net

In this process, the yield and selectivity towards DPC are influenced by several factors, including the type of catalyst, reaction temperature, CO₂ pressure, and the initial composition of the reactants. researchgate.netresearchgate.net Zinc chloride has been found to provide higher DPC yield and selectivity compared to other zinc halides like ZnBr₂ and ZnI₂. researchgate.net The primary byproduct in this reaction is typically phenyl salicylate (B1505791) (PS). researchgate.net

To improve the catalytic performance, co-catalysts have been explored. While common bases are not very effective, the addition of trifluoromethanesulfonic acid (CF₃SO₃H) or copper triflate (Cu(OTf)₂) has been shown to significantly enhance the catalytic activity of ZnCl₂. publish.csiro.auacs.org A composite catalyst of ZnCl₂/Cu(OTf)₂ enabled the synthesis of DPC with high yield and selectivity under mild conditions, even at atmospheric pressure. x-mol.netacs.org

The following table summarizes the results from studies on the direct synthesis of DPC from CO₂, phenol, and CCl₄.

Table 4: Synthesis of DPC from CO₂, Phenol, and CCl₄

Catalyst System Temperature (°C) CO₂ Pressure (MPa) Phenol Conversion (%) DPC Yield (%) DPC Selectivity (%) Reference
ZnCl₂ 120 4.0 - High High researchgate.netresearchgate.net
ZnCl₂ / CF₃SO₃H - - Improved Improved - publish.csiro.aupublish.csiro.au
ZnCl₂ / Cu(OTf)₂ 100 0.20 - 58.5 86.3 acs.org

| ZnCl₂ with Et₃N | 100 | 9.0 | - | 31.7 | 35.7 | acs.org |

Direct Synthesis in the Presence of Methanol

An alternative method for the direct synthesis of this compound (DPC) from carbon dioxide and phenol avoids the use of chlorinated compounds like CCl₄ by employing methanol as a promoter or solvent. rsc.orgrsc.org This approach is considered more environmentally benign. rsc.org

It has been found that simple Lewis acids alone are not very effective for this transformation. rsc.orgrsc.org However, a novel catalytic system based on a (salen)Co(OAc) complex, which contains a quaternary phosphonium (B103445) salt unit anchored to the ligand, has demonstrated excellent activity under mild conditions. rsc.orgrsc.org This reaction uses dense carbon dioxide as both a reactant and a solvent. rsc.orgrsc.org

A proposed mechanism suggests the formation of methyl phenyl carbonate (MPC) as an intermediate from the reaction of a salicylic (B10762653) acid-like species (formed from phenol and CO₂) with methanol. rsc.org DPC is then produced via the transesterification of MPC with phenol. rsc.org

The table below details the findings for the synthesis of DPC from CO₂ and phenol in the presence of methanol.

Table 5: Synthesis of DPC from CO₂ and Phenol with Methanol

Catalyst Temperature (°C) CO₂ Pressure (MPa) Reaction Time (h) Phenol Conversion (%) DPC Yield (%) Reference
(salen)Co(OAc) complex 90 8.0 10 - Acceptable rsc.org
ZnCl₂ 140 9.0 8 9.7 3.1 google.com
K₂CO₃ 150 9.0 8 28.3 5.2 google.com

| AlBr₃ (with ethanol) | 90 | 8.0 | 10 | 10.3 | 5.8 | google.com |

Catalytic Activation Mechanisms for CO2 Utilization

The synthesis of this compound from carbon dioxide and phenol represents a greener alternative to traditional methods. rsc.org A novel approach involves the direct synthesis of DPC from these precursors, catalyzed by a Lewis acid in the presence of methanol. rsc.org While simple Lewis acids show limited efficacy, a (salen)Co(OAc) complex, featuring an anchored quaternary phosphonium salt unit on its ligand, has demonstrated excellent catalytic activity under mild conditions. rsc.org This reaction utilizes dense carbon dioxide as both a reactant and a solvent. rsc.org

The proposed mechanism for DPC formation, supported by GC-MS analysis and DFT calculations, highlights the intricate role of the catalyst in activating the reactants. rsc.org The utilization of CO2 as a C1 building block is a key aspect of developing more sustainable chemical processes. dechema.de The development of new catalysts is crucial for activating the relatively inert CO2 molecule, enabling its use as a valuable feedstock for synthesizing carbonates. dechema.de

Another significant pathway for DPC synthesis is the transesterification of dimethyl carbonate (DMC) with phenol. This method avoids the use of highly toxic phosgene, as DMC itself can be produced from the non-toxic and non-corrosive raw materials of methanol and carbon monoxide. mdpi.com Various catalysts have been explored for this transesterification process. For instance, PbO-ZrO2 catalysts have shown high conversion rates of methyl phenyl carbonate (MPC) to DPC. mdpi.com Specifically, a PbO-ZrO2 catalyst with a 15.2 wt% PbO loading achieved 76.6% MPC conversion and 99.3% DPC selectivity. mdpi.com

Furthermore, molybdenum-based catalysts have been investigated. SBA-16/α-MoO3 catalysts, prepared via a hydrothermal coprecipitation method, demonstrated good activity, achieving a dimethyl carbonate conversion of 78.5% and this compound selectivity above 46.5% at atmospheric pressure and 180°C. mdpi.com Vanadium-based catalysts, such as V2O5 modified with copper, have also been employed. A V-Cu composite oxide with a 4:1 molar ratio of V to Cu showed a phenol conversion of 37.0% and a transesterification selectivity of 96.8%. mdpi.com The proposed mechanism for Lewis acid catalysis in these systems involves the activation of the carbonyl group's oxygen by the metal, which creates a positive charge on the carbonyl carbon, facilitating the subsequent reaction with another molecule. mdpi.com

The direct synthesis of DPC from methanol and CO2 over a ZrO2 catalyst involves the formation of monomethyl carbonate (MMC) as a key intermediate. tum.de The reaction mechanism is thought to follow a Langmuir-Hinshelwood model, where chemisorbed CO2 on Lewis basic sites of the catalyst surface forms active intermediates that are then converted to MMC upon the addition of methanol. tum.de

Phosgene-Free Polypeptide Synthesis Using this compound

This compound is a crucial reagent in the phosgene-free synthesis of polypeptides. advancedsciencenews.comrsc.org This method provides a safer and more environmentally friendly alternative to traditional polypeptide synthesis, which relies on the highly toxic and moisture-sensitive reagent, phosgene, for the preparation of amino acid N-carboxyanhydrides (NCAs). advancedsciencenews.comrsc.org The use of DPC allows for the creation of well-defined polypeptides with controlled molecular weights and terminal structures. rsc.org

Conversion of Amino Acids to Urethane (B1682113) Derivatives

The initial and key step in this phosgene-free polypeptide synthesis is the conversion of amino acids into their corresponding urethane derivatives. advancedsciencenews.comnih.gov This is achieved through the N-carbamoylation of amino acids with this compound. nih.govresearchgate.net To facilitate this reaction, the amino acids are often first converted into their onium salts, such as tetrabutylammonium or imidazolium (B1220033) salts, which enhances their solubility in a wide range of organic solvents and increases the nucleophilicity of the amino group. nih.govresearchgate.netresearchgate.net This allows for a highly efficient reaction with DPC to yield the corresponding N-phenoxycarbonyl (NPC) derivatives, also known as urethane derivatives. researchgate.netresearchgate.netrsc.org

This method has been successfully applied to a variety of natural and artificial amino acids, including those with functional side groups like esters, allyls, and thioethers, without causing racemization at the chiral center of the amino acid. nih.govresearchgate.net The resulting urethane derivatives are stable and can be easily purified and stored at room temperature without special precautions, which is a significant advantage over the sensitive NCA monomers. nih.govnih.gov For example, L-tryptophan can be converted to its urethane derivative, which can then be used to synthesize poly(L-tryptophan). researchgate.net

The reaction conditions for this conversion are generally mild. For instance, the synthesis of Nα, Nε-(phenoxycarbonyl)-L-lysine methyl ester involves the reaction of L-lysine with this compound. nii.ac.jp The reactivity of different amino groups can be selective, as seen in the reaction of Nα, Nε-(phenoxycarbonyl)-L-lysine methyl ester with n-butylamine, where the Nα-phenoxycarbonyl group reacts selectively due to the influence of the adjacent ester group. nii.ac.jp

Ring-Opening Polymerization of N-Carboxyanhydrides

The urethane derivatives of amino acids serve as precursors for the in situ generation of N-carboxyanhydrides (NCAs). rsc.orgresearchgate.net The cyclization of the urethane derivatives to form NCAs can be achieved by heating. researchgate.netresearchgate.net For instance, heating N-phenoxycarbonyl derivatives of various amino acids to 60°C in a solvent like N,N-dimethylacetamide (DMAc) leads to their conversion into NCAs with the elimination of phenol and carbon dioxide. researchgate.netrsc.org

The subsequent ring-opening polymerization (ROP) of these in situ formed NCAs is typically initiated by primary amines, such as n-butylamine. advancedsciencenews.comresearchgate.net This initiation allows for the synthesis of polypeptides with controlled molecular weights and well-defined terminal structures. rsc.orgnih.gov The molecular weight of the resulting polypeptide can be controlled by adjusting the feed ratio of the urethane derivative to the initiator. rsc.org The use of an amine-terminated poly(ethylene glycol) as a macroinitiator has also been shown to successfully produce diblock copolymers. rsc.org

This method is versatile and has been used to synthesize a range of polypeptides, including hydrophilic polypeptides from amino acids with hydroxyl or amino-functionalized side chains like L-serine, L-cysteine, and L-tyrosine. rsc.orgresearchgate.net The polymerization generally proceeds smoothly, yielding polypeptides in high yields. rsc.org However, the solubility of the resulting polypeptide can sometimes be a limiting factor, as seen with poly(O-benzyl-L-cysteine) and poly(O-benzyl-L-tyrosine), which precipitate from the reaction mixture, preventing the formation of high molecular weight polymers. rsc.org

The polymerization mechanism primarily follows the normal amine mechanism (NAM), which is advantageous for producing well-defined polymers. researchgate.net The use of N-phenoxycarbonyl-functionalized α-amino acid (NPCA) precursors, which are stable and easier to handle than NCAs, allows for polymerization under less stringent conditions, even in an open vessel exposed to air when using a primary amine hydrochloride initiator. nih.gov This approach minimizes side reactions often associated with the basicity of primary amine initiators and the moisture sensitivity of NCAs. nih.gov

Applications of Diphenyl Carbonate in Advanced Materials and Organic Synthesis

Diphenyl Carbonate as a Monomer in Polymer Chemistry

This compound (DPC) is a crucial organic compound, classified as an acyclic carbonate ester, that serves as a key monomer in the production of various polymers. wikipedia.orgatamanchemicals.com Its primary application lies in the synthesis of polycarbonates, a class of high-performance thermoplastics known for their exceptional impact resistance, optical clarity, and dimensional stability. wikipedia.orgmdpi.comumd.edu DPC is considered an essential and nontoxic precursor for polycarbonate production, particularly in environmentally more benign, non-phosgene based processes. atamanchemicals.commdpi.com The development of the carbonate industry is expected to increase the demand for DPC. atamanchemicals.com It is used in combination with various diols, most notably bisphenol A, to create these polymers through a process known as melt transesterification. wikipedia.orgatamanchemicals.com

Polycarbonate Production via Melt Transesterification

The melt transesterification process is a prominent, environmentally friendlier alternative to traditional polycarbonate manufacturing methods that use highly toxic phosgene (B1210022). mdpi.comasahi-kasei.com In this process, this compound and a diol, such as bisphenol A (BPA), are polymerized in their molten state. mdpi.comumd.edu The reaction is a reversible transesterification where the byproduct, phenol (B47542), must be continuously removed by distillation, often under high vacuum, to drive the reaction forward and facilitate chain growth. umd.edu As the polymerization progresses, the viscosity of the melt increases significantly, causing the process to become controlled by the rate of mass transfer. umd.edu This method avoids the need for solvents, which is another environmental advantage. mdpi.com

The most widespread industrial application of this compound is its reaction with bisphenol A to produce bisphenol A polycarbonate (BPA-PC). wikipedia.orgatamanchemicals.comnih.gov This melt polycondensation reaction involves the transesterification of DPC with BPA, yielding polycarbonate and phenol as a coproduct. atamanchemicals.commdpi.com The process is typically conducted at elevated temperatures, ranging from 120°C to 280°C. google.com To achieve a high molecular weight polymer, it is critical to maintain a stoichiometric balance of the reactive end groups throughout the polymerization. umd.edu However, since DPC has a moderate vapor pressure at reaction temperatures, some of it can be lost along with the phenol byproduct, necessitating careful process control, often involving a reflux column to return evaporated DPC to the reactor. umd.eduresearchgate.net Studies show that this compound is consumed rapidly during the initial phase of the polymerization. umd.eduresearchgate.net

The kinetics of the melt transesterification between this compound and bisphenol A have been the subject of extensive theoretical investigation to optimize reactor design and operating conditions. ntu.edu.twresearchgate.netresearchgate.net A proposed reaction mechanism based on the nucleophilic substitution on the carbonyl group of the reactants is used to describe the kinetic behavior. ntu.edu.twresearchgate.net The transesterification is reversible; kinetic models suggest the forward reaction is second order with respect to the concentrations of DPC and the catalyst, while the reverse reaction is third order with respect to the concentrations of phenol, the growing oligomer, and the catalyst. ntu.edu.twresearchgate.net

Detailed molecular species models have been developed to quantify the reaction kinetics, analyzing the effects of temperature and catalyst concentration on monomer conversion and oligomer formation. researchgate.net These models often incorporate the complexities of the process, such as the vapor-liquid equilibrium between phenol and DPC, to accurately predict the amount of DPC returned to the reactor from a reflux column. researchgate.net Other modeling approaches apply penetration theory to account for the mass-transfer operation of volatile components in the reactor system. ntu.edu.twresearchgate.net

The melt transesterification of DPC and BPA is a catalyzed reaction. umd.edu Various catalysts are employed to facilitate the synthesis, with alkali metal compounds being common. atamanchemicals.com Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) is one such catalyst used in the process. umd.eduresearchgate.net Other catalysts that have been studied include 4-dimethylamino pyridine (B92270) (DMAP), zinc acetate (B1210297), and benzyltriethylammonium chloride. mdpi.comntu.edu.tw

The choice and concentration of the catalyst can significantly influence the properties of the final polymer. For instance, when using DMAP, it is recommended that its concentration not exceed 50 ppm to avoid negatively affecting the color of the resulting polycarbonate resin. ntu.edu.tw The catalyst plays a crucial role in controlling the polymer's molecular weight and the formation of branching structures. atamanchemicals.com

Interactive Data Table: Catalysts in DPC-BPA Polycarbonate Synthesis

CatalystTypeKey Findings/EffectsSource(s)
Lithium Hydroxide (LiOH·H₂O) Alkali Metal CompoundEffective catalyst for the transesterification reaction. umd.edu, researchgate.net
4-dimethylamino pyridine (DMAP) Organic BaseEffective catalyst; concentration should not exceed 50 ppm to prevent resin discoloration. ntu.edu.tw, mdpi.com
Zinc Acetate Metal SaltTested as a potential catalyst for the reaction. mdpi.com
Benzyltriethylammonium chloride Quaternary Ammonium (B1175870) SaltInvestigated as a catalyst for the synthesis. mdpi.com
Alkali Metal Compounds General ClassUsed to control molecular weight and branching structures. atamanchemicals.com

In the quest for sustainable alternatives to petroleum-based plastics, this compound is used in the synthesis of biobased polycarbonates. researchgate.netrsc.org A prominent example is the production of poly(isosorbide carbonate) (PIC) through the melt polymerization of DPC with isosorbide (B1672297) (ISB), a rigid diol derived from glucose. researchgate.netrsc.orgoup.com This process yields a polycarbonate with a high glass transition temperature and good thermal stability, making it a promising eco-friendly alternative to BPA-PC. researchgate.netoup.com The synthesis is typically carried out as a one-pot melt transesterification process. acs.org

A significant challenge in the synthesis of high-molecular-weight poly(isosorbide carbonate) is the differing reactivity of the two hydroxyl groups on the isosorbide monomer. researchgate.net Isosorbide possesses a secondary exo-hydroxyl group and a secondary endo-hydroxyl group. researchgate.netrsc.org The endo-OH group exhibits lower reactivity compared to the exo-OH group, a phenomenon attributed to greater steric hindrance and the formation of intramolecular hydrogen bonds. researchgate.nettandfonline.com

This reactivity imbalance hinders the growth of long polymer chains. researchgate.net Consequently, much research has focused on developing catalytic systems that can overcome this issue by balancing the reactivity of the two hydroxyl groups. researchgate.netrsc.org Various catalysts, including imidazole-based dicationic ionic liquids and quaternary ammonium bases like tetraethylammonium (B1195904) hydroxide, have been designed and studied. researchgate.netrsc.orgacs.org Density functional theory (DFT) calculations have been employed to understand the catalytic mechanisms and to design more efficient catalysts that can activate the less reactive endo-OH group, thereby enabling the synthesis of high-molecular-weight PIC. researchgate.netacs.org

Interactive Data Table: Isosorbide Hydroxyl Group Reactivity and Catalysis

Hydroxyl GroupPositionRelative ReactivityReason for ReactivityCatalytic StrategySource(s)
exo -OHHigherLess steric hindrance.Activation of endo-OH to match exo-OH reactivity. researchgate.net, tandfonline.com
endo -OHLowerHigh steric hindrance and intramolecular hydrogen bonding.Use of catalysts like ionic liquids ([Emim]Br) or quaternary ammonium bases ([HTMA][OH]) to balance reactivity. researchgate.net, tandfonline.com, acs.org, rsc.org
Biobased Polycarbonate Synthesis from Isosorbide
Mechanism of Metal-Free Catalysis in Polycondensation

The synthesis of polycarbonates through the melt polycondensation of this compound (DPC) and diols, such as isosorbide (ISB), can be effectively achieved using metal-free catalysts. Quaternary ammonium-based catalysts, for instance, have been studied to understand their catalytic mechanism. One proposed pathway involves the activation of the DPC carbonyl group by the cation of the catalyst, while the hydroxyl group of the diol forms a hydrogen bond with the catalyst's anion. This is followed by a proton transfer from the diol's hydroxyl to the anion. The deprotonated diol then performs a nucleophilic attack on the carbonyl group. This mechanism is considered energetically favorable due to the significant decrease in the activation energy for the nucleophilic attack, which is facilitated by the hydrogen bond formation that enhances the nucleophilicity of the diol's terminal hydroxyl group. acs.org

Another class of metal-free catalysts, deep eutectic solvents (DESs), has also been investigated. These catalysts can activate both the endo- and exo-hydroxyl groups of diols like isosorbide through hydrogen bonding. The catalytic efficiency of DESs is influenced by their Brønsted acid–base properties. A mechanistic study suggests a synergistic activation of both the diol and this compound by the hydrogen bonding sites of the hydrogen bond acceptor and donor within the DES, facilitating the polycondensation reaction. bohrium.com

Strategies for High-Molecular-Weight Polycarbonate Production

Achieving high-molecular-weight polycarbonates is crucial for their industrial application. In the transesterification reaction of this compound with bisphenol A, the process is an equilibrium reaction. To drive the reaction towards the formation of high-molecular-weight polymers, the by-product phenol must be continuously removed. This is typically done by heating the reaction mixture to high temperatures under reduced pressure. jaci.or.jp

One innovative strategy involves a gravity-based non-agitation melt polymerization method. In this process, a prepolymer is heated and melted under reduced pressure and allowed to fall in a string-like form. This facilitates the removal of phenol through foaming and evaporation, which also agitates the polymer and promotes the reaction. This method allows for the production of various types of polycarbonates with a wide range of molecular weights and high quality. jaci.or.jp

The use of specific catalysts is another key strategy. For instance, various solid bases have been synthesized and used as catalysts for the direct transesterification of this compound with aliphatic diols to produce high-molecular-weight aliphatic polycarbonates. researchgate.net Additionally, bifunctional ionic liquids have been developed as metal-free catalysts to produce high-molecular-weight poly(isosorbide carbonate). By modifying the anions of these ionic liquids, the number-average molecular weight of the resulting polycarbonate can be effectively tailored. x-mol.com

Aliphatic Polycarbonate Synthesis with Diols

This compound is a key monomer for the synthesis of aliphatic polycarbonates through melt transesterification with various aliphatic diols. rsc.org This method is considered an efficient route for producing high-molecular-weight aliphatic polycarbonates. researchgate.netrsc.org The process typically involves the use of a catalyst, with zinc acetate (Zn(OAc)₂) being identified as an effective option among several transition metal acetates. rsc.org

The reaction conditions, including the choice of catalyst, play a significant role in determining the molecular weight and yield of the resulting aliphatic polycarbonate. For example, in the synthesis of poly(1,4-butylene carbonate), a high molecular weight of 156,200 g/mol with a yield of 83% has been achieved under optimized conditions. rsc.org The synthesis of other aliphatic polycarbonates, such as poly(hexamethylene carbonate), has also been demonstrated through the polycondensation of this compound with the corresponding diol. researchgate.net

DiolCatalystMolecular Weight (Mw)YieldReference
1,4-ButanediolZn(OAc)₂156,200 g/mol 83% rsc.org
1,4-ButanediolMgO182,200 g/mol - researchgate.net
1,4-ButanediolZn(Acac)₂143,500 g/mol 85.6% researchgate.net

Role in Polymer Recycling Processes (e.g., Transesterification with Phenol)

This compound plays a crucial role in the chemical recycling of polycarbonates. Polycarbonates can be depolymerized through transesterification with phenol. This process reverses the synthesis reaction, yielding this compound and the original bisphenol monomer, such as bisphenol A. atamanchemicals.comwikipedia.org This chemical recycling strategy allows for the recovery of valuable monomers from polycarbonate waste, contributing to a circular economy.

The recovered this compound can then be utilized in the synthesis of new polymers. For instance, it can be used in a melt transesterification reaction with bio-based monomers like curcumin (B1669340) or its hydrogenated derivative, tetrahydrocurcumin, to produce new bio-based polycarbonates. This two-step process involves the initial depolymerization of fossil-based polycarbonate to obtain this compound, which is then used as a carbonyl source for the synthesis of the new biopolymer. nih.gov

This compound as a Carbonyl Source in Organic Synthesis

Synthesis of Cyclic Carbonates from Diols

This compound serves as a green and highly reactive carbonyl source for the synthesis of valuable cyclic carbonates from various diols. acs.org This method provides a safer alternative to the use of highly toxic phosgene and its derivatives. acs.org The carbonylation of diols with this compound can be efficiently catalyzed by organocatalysts such as the bicyclic guanidine (B92328) 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgacs.org

This system has demonstrated high efficiency in converting a wide range of diols, including those with steric hindrance, into their corresponding cyclic carbonates. acs.org For example, even sterically demanding diols like tetrasubstituted pinacols, which are challenging to convert using conventional methods, can be successfully cyclized using this approach. acs.org The reaction conditions are generally mild, and the process offers a practical and safe route to these important chemical intermediates. acs.orgijacskros.com

DiolCatalystProductYieldReference
1,2-diphenylethane-1,2-diolTBD4,5-diphenyl-1,3-dioxolan-2-one99% acs.org
1,2-di-p-tolylethane-1,2-diolTBD4,5-di-p-tolyl-1,3-dioxolan-2-one88% acs.org
1,2-bis(4-fluorophenyl)ethane-1,2-diolTBD4,5-bis(4-fluorophenyl)-1,3-dioxolan-2-one69% acs.org
2,3-dimethylbutane-2,3-diolTBD4,4,5,5-tetramethyl-1,3-dioxolan-2-one- acs.org
Ethylene (B1197577) glycolTBDEthylene carbonate91% acs.org

Synthesis of Carbamates and Urea (B33335) Derivatives

This compound is a versatile reagent for the synthesis of carbamates and urea derivatives, avoiding the use of hazardous materials like phosgene and isocyanates. thieme-connect.com N-alkyl-O-phenyl carbamates can be synthesized by reacting primary aliphatic amines with this compound. thieme-connect.com These carbamates can then serve as key intermediates for the synthesis of unsymmetrical ureas. thieme-connect.com

The synthesis of unsymmetrical ureas is achieved by reacting the N-alkyl-O-phenyl carbamates with various amines. thieme-connect.com This method has a broad substrate scope, allowing for the preparation of a variety of N,N'-alkyl aryl ureas and N,N'-dialkyl ureas in good to excellent yields. thieme-connect.com The reaction proceeds through the in-situ generation of an isocyanate intermediate from the carbamate, which is then trapped by an amine to form the urea derivative. thieme-connect.com this compound can also be reacted with ureas in the presence of a catalyst to produce carbamates. ionike.com

ReactantsProductYieldReference
This compound, butylaminePhenyl butylcarbamate78% researchgate.net
Diphenyl-urea, diethyl carbonateEthyl N,N-diphenylcarbamate90% ionike.com

Other Advanced Organic Transformations

This compound (DPC) is recognized as a highly reactive and environmentally safer carbonyl source, presenting a viable alternative to toxic reagents like phosgene and its derivatives in various organic transformations. acs.org A significant application is in the synthesis of valuable cyclic carbonates through a carbonylation system involving DPC, an organocatalyst, and various diols. acs.orglookchem.com

This process is effectively catalyzed by the bicyclic guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The TBD-catalyzed reaction of this compound with a wide range of diols proceeds under mild conditions and with low catalyst loading, making it a more sustainable method. researchgate.net This system demonstrates high efficiency and has successfully been used to synthesize sterically demanding cyclic carbonates, such as tetrasubstituted pinacol (B44631) carbonates, which are not readily accessible through conventional methods. acs.orglookchem.com The reactivity of DPC in this context overcomes the limitations associated with less reactive reagents like dimethyl carbonate, which often require harsh reaction conditions. lookchem.com

This compound in Energy Storage Systems

Role as an Electrolyte Additive in Lithium-ion Batteries

This compound has emerged as a promising electrolyte additive for enhancing the performance of lithium-ion batteries, particularly high-voltage systems. researchgate.netcapes.gov.br Its inclusion in the electrolyte, typically at a concentration of around 1 wt%, has been shown to yield significant improvements in cell performance, rivaling or even exceeding the effects of established additives like vinylene carbonate (VC) but with lower associated impedance. researchgate.netcapes.gov.br

Studies on Li[Ni0.8Mn0.1Co0.1O2]/graphite (NMC811) pouch cells have systematically demonstrated the benefits of using DPC as an additive. capes.gov.br Compared to cells with a standard electrolyte or those containing 2% vinylene carbonate, the addition of DPC leads to increased coulombic efficiency, a reduced rate of charge end-point capacity slippage, and a lower self-discharge rate during storage. capes.gov.br Furthermore, it contributes to improved capacity retention over long-term cycling. capes.gov.br Gas chromatography/mass spectrometry analysis indicates that phenyl carbonates like DPC function as solid electrolyte interphase (SEI) modifiers rather than primary film formers. researchgate.net

Table 1: Performance Improvements in Li-ion Cells with this compound Additive

Performance Metric Observation with this compound (DPC) Additive Reference(s)
Coulombic Efficiency Increased compared to control electrolyte. capes.gov.br researchgate.netcapes.gov.br
Impedance Substantially lower impedance growth after cycling compared to cells with vinylene carbonate. researchgate.net researchgate.net
Capacity Retention Improved during long-term cycling. capes.gov.br capes.gov.br
Gas Evolution Minimal volumes of gas produced during cell use. researchgate.net researchgate.net

| Self-Discharge | Decreased self-discharge rate during storage. capes.gov.br | capes.gov.br |

Interfacial Reactivity Studies in Battery Systems

The performance enhancements endowed by this compound are rooted in its influence on the interfacial reactivity at the positive electrode. researchgate.netmit.edu Understanding and controlling the reactions between the cathode and the electrolyte are critical for the cycle life and safety of Li-ion batteries. researchgate.netmit.edu Studies on various LiNixMnyCo1-x-yO2 (NMC) cathodes have elucidated the role of DPC in modifying this interface.

Spectroscopic studies, including Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), reveal that the presence of DPC in the electrolyte suppresses the dehydrogenation of ethylene carbonate (EC), a common solvent degradation pathway, especially on Ni-rich NMC cathodes like NMC811. researchgate.netmit.edu Additionally, DPC helps to mitigate the decomposition of the LiPF6 salt, resulting in the formation of fewer detrimental species such as lithium nickel oxyfluorides. researchgate.netmit.edu

The key to DPC's effectiveness lies in its electrochemical oxidation at a lower potential (around 3.9 to 4.1 V vs. Li/Li+) compared to the standard carbonate solvents. researchgate.netmit.edu This early oxidation leads to the formation of passivating surface reaction products on the cathode. researchgate.netmit.edu This protective layer then shields the electrode surface from further undesirable reactions and solvent decomposition at higher voltages, leading to a more stable electrode/electrolyte interface. researchgate.netmit.edu In-situ infrared spectroscopy has confirmed this mechanism, detecting the electrochemical oxidation of DPC and the adsorption of organic oxidation products on the cathode surface. researchgate.netmit.edu

Table 2: Summary of Interfacial Reactivity Findings with DPC Additive

Analytical Technique Key Finding Implication Reference(s)
DRIFT Spectroscopy Suppressed signals associated with ethylene carbonate (EC) dehydrogenation on NMC surfaces. researchgate.netmit.edu Reduced solvent decomposition and improved interface stability. researchgate.netmit.edu
XPS & Infrared Spectroscopy Less LiPF6 salt anion decomposition; reduced formation of species like lithium nickel oxyfluorides. researchgate.netmit.edu Mitigated degradation of the electrolyte salt. researchgate.netmit.edu
In-situ Infrared Spectroscopy Revealed electrochemical oxidation of DPC at ~3.9 VLi, forming adsorbed oxidation products. researchgate.netmit.edu Formation of a passivating layer that protects the cathode at higher voltages. researchgate.netmit.edu

| Electrochemical Studies | DPC acts as a solid electrolyte interphase (SEI) modifier. researchgate.net | Enhances the quality and stability of the protective layer on the electrodes. | researchgate.net |

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
1,5,7-triazabicyclo[4.4.0]dec-5-ene TBD
Dimethyl carbonate DMC
This compound DPC
Ethylene carbonate EC
Lithium hexafluorophosphate LiPF6
Lithium nickel manganese cobalt oxide NMC

Environmental Impact and Sustainability Research

Environmental Assessment of Diphenyl Carbonate Production Processes

The environmental impact of this compound (DPC) production is a significant consideration, particularly given its role as a precursor in the phosgene-free synthesis of polycarbonate. acs.org Traditional routes often involve hazardous chemicals, prompting research into greener alternatives. Life Cycle Assessment (LCA) has emerged as a critical tool for evaluating the environmental performance of different DPC production technologies. acs.orgresearchgate.net

Intensified processes, such as reactive distillation, have been studied to reduce the environmental footprint of DPC synthesis. An evaluation of twelve intensified reactive distillation processes for producing DPC showed significant potential for improvement over conventional methods. These intensified schemes demonstrated a reduction of approximately 30% in environmental impact and a 60% decrease in occupational health risk. researchgate.net Among the various intensified designs, those based on thermally coupled reactive distillation (TCRD) were identified as offering the best balance between cost, controllability, environmental impact, and occupational health. researchgate.net

The move away from phosgene-based processes is a central theme in the environmental assessment of DPC production. The phosgene (B1210022) route for polycarbonate synthesis, which uses DPC, is associated with environmental problems due to the high toxicity of phosgene and the use of solvents like dichloromethane. uwb.edu.pl Therefore, the development of phosgene-free routes to DPC is a key strategy for improving the environmental profile of polycarbonates. uwb.edu.plmdpi.com

Table 1: Environmental Impact Reduction in Intensified DPC Production Processes

Process TypeEnvironmental Impact ReductionOccupational Health Risk ReductionKey Attributes
Intensified Reactive Distillation (General)~30%~60%Improved efficiency over conventional processes.
Thermally Coupled Reactive Distillation (TCRD)Considered optimalConsidered optimalBalances cost, controllability, and environmental/health impacts.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. essentialchemicalindustry.org Key areas of focus include the substitution of toxic reagents like phosgene and the utilization of carbon dioxide as a renewable feedstock. acs.orgacs.org

The traditional synthesis of DPC often involves phosgene, a highly toxic chemical, making its substitution a primary goal for green chemistry applications. uwb.edu.platamanchemicals.com Several phosgene-free methods have been developed and are gaining prominence.

Another significant phosgene-free approach is the direct oxidative carbonylation of phenol (B47542) using carbon monoxide and oxygen. acs.org This method can be catalyzed by palladium-based systems. acs.org Electrochemical methods have also been explored, where the electrocarbonylation of phenol to DPC is carried out at a palladium-supported anode under mild conditions, avoiding the need for phosgene. acs.org

The use of DPC itself as a green carbonylating agent is also being explored. For instance, DPC, activated by an organocatalyst, can efficiently convert a wide range of diols into valuable cyclic carbonates, replacing highly toxic phosgene and its derivatives. acs.orgresearchgate.net

Table 2: Overview of Phosgene Substitution Strategies for DPC Synthesis

StrategyReactantsKey AdvantagesChallenges
TransesterificationDimethyl carbonate (DMC) and PhenolNon-toxic reactants, considered a green process. mdpi.comessentialchemicalindustry.orgUnfavorable thermodynamics, requires efficient catalysis and byproduct removal. atamanchemicals.comresearchgate.net
Oxidative CarbonylationPhenol, Carbon Monoxide, OxygenDirect route to DPC.Requires catalyst systems, often based on precious metals like palladium. acs.org
ElectrocarbonylationPhenol, Carbon MonoxideOperates under mild conditions, avoids bulk chemical oxidants. acs.orgRequires development of stable and efficient electrocatalysts. acs.org

Utilizing carbon dioxide (CO2) as a renewable C1 building block for the synthesis of chemicals like DPC is a key objective of green chemistry, as it contributes to a more sustainable use of resources. researchgate.net The direct synthesis of DPC from CO2 and phenol is an attractive but challenging route. rsc.orgnih.gov

Research has shown that this conversion can be catalyzed by various systems. For example, the synthesis of DPC from CO2, phenol, and carbon tetrachloride has been achieved using a ZnCl2/copper triflate (Cu(OTf)2) composite catalyst under mild conditions, even at atmospheric pressure. acs.org This system demonstrates a synergistic activation of phenol and CO2, leading to improved catalytic activity. acs.org Other catalytic systems, such as bimetallic aluminum(salen) complexes and titanium-salen complexes, have also been investigated for the direct synthesis of DPC from CO2 and phenol. researchgate.netnih.gov

The development of heterogeneous catalysts is also a focus area, aiming for easier separation and recycling. ZnCl2 supported on SiO2-TiO2 has been shown to be an effective and stable catalyst for the direct synthesis of DPC from CO2 and phenol. scientific.net While simple Lewis acids alone are often not effective, their combination with co-catalysts or their incorporation into more complex structures can lead to excellent catalytic activity under mild conditions. researchgate.netrsc.org

Abiotic Degradation Pathways of this compound in Environmental Compartments

The fate of this compound in the environment is largely determined by abiotic degradation processes, primarily hydrolysis and photodegradation.

This compound undergoes hydrolysis in the presence of water, breaking down into phenol and carbon dioxide. oecd.orgoecd.org This is a significant degradation pathway in aqueous environments. The rate of hydrolysis is dependent on the pH and temperature of the water.

A study conducted according to Directive 92/69/EEC, C.7, determined the half-life (t1/2) of this compound in water at 25°C and a pH of 7 to be 39.9 hours. oecd.orgoecd.org A preliminary study had reported a half-life of 73.5 hours at 23°C. oecd.org The hydrolysis reaction is a key factor in preventing the long-term persistence of DPC in aquatic systems. Due to this hydrolysis, significant geoaccumulation is not expected, despite a high calculated soil organic carbon-water (B12546825) partitioning coefficient (Koc). oecd.org

Table 3: Hydrolysis Data for this compound

ParameterValueConditionsReference
Half-life (t1/2)39.9 hourspH 7, 25°C oecd.orgoecd.org
Half-life (t1/2)73.5 hours23°C (preliminary study) oecd.org
Primary ByproductsPhenol and Carbon Dioxide oecd.orgoecd.org

The degradation of this compound in the atmosphere is primarily driven by indirect photodegradation through reactions with photochemically-produced hydroxyl radicals (•OH). oecd.orgnih.govechemi.com The calculated atmospheric half-life for this reaction is estimated to be about 96 hours or 4.0 days, based on a standard atmospheric concentration of hydroxyl radicals. oecd.orgnih.govechemi.com

Direct photodegradation, which involves the absorption of UV light by the molecule itself, is not considered a significant degradation pathway. oecd.orgoecd.org This is because this compound exhibits low absorption in the UV-B range of the solar spectrum. oecd.org While DPC may undergo direct photolysis in principle because it contains a functional group that can absorb light at wavelengths greater than 290 nm, the practical effect is minimal. atamanchemicals.comnih.govechemi.com Studies involving electron and ultraviolet irradiation have examined the products of DPC degradation, providing insights into the photochemical processes. rsc.orgrsc.org this compound has also been used as a model compound to investigate the photodegradation of bisphenol A polycarbonate. acs.org

Table 4: Photodegradation Data for this compound

Degradation PathwayHalf-lifeMechanismSignificance
Indirect Photodegradation~96 hours (4.0 days)Reaction with atmospheric hydroxyl radicals (•OH). oecd.orgnih.govechemi.comPrimary atmospheric degradation route.
Direct Photodegradation-Absorption of UV light.Not significant due to low absorption in the UV-B range. oecd.orgoecd.org

Computational and Theoretical Studies of Diphenyl Carbonate Systems

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the liquid phase of diphenyl carbonate, offering a detailed picture of its dynamic and structural properties. These simulations model the movement of atoms and molecules over time, governed by a set of potential energy functions known as a force field.

MD simulations of liquid this compound have been conducted across a temperature range of 350 to 600 K to analyze its complex behavior. acs.org The structural properties of liquid DPC are often examined using radial distribution functions and orientation distribution functions for different subgroups of the molecule. acs.org These analyses reveal the average distances and relative orientations between molecules, providing a statistical description of the liquid's structure.

The internal flexibility of the DPC molecule, particularly the rotation of the phenyl rings and the carbonate group, significantly influences the diffusion process within the liquid. acs.org The dynamics of these internal motions, such as the flip frequencies of dihedral angles, are also a key area of investigation in MD studies. acs.org

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used to describe the interactions between atoms. For this compound, all-atom force fields have been specifically developed. acs.org The process of developing a force field involves parameterizing the potential energy functions based on quantum mechanical calculations and/or experimental data.

In the case of DPC, researchers have investigated the impact of different sets of partial charges and the influence of the torsion barrier at the carbonate group on the simulation results. acs.org The validation of these force fields is achieved by comparing the simulated properties, such as density and diffusion coefficients, with experimental data where available.

Table 1: Key Aspects of Force Field Development for this compound

ParameterConsideration in DPC Force Field Development
Partial Charges Two different sets of partial charges were studied to assess their impact.
Torsional Barriers The influence of the torsion barrier at the carbonate group was analyzed.
Validation Comparison of simulated properties with experimental data.

Diffusion and Relaxation Properties

MD simulations provide valuable data on the diffusion and relaxation properties of liquid this compound. The diffusion coefficient, a measure of how quickly molecules move through the liquid, is a key output of these simulations. Studies have shown that the non-spherical shape and internal flexibility of the DPC molecule enhance the diffusion process. acs.org

Relaxation properties are often studied through orientation correlation functions of the molecule's subgroups. These functions describe how the orientation of a part of the molecule persists over time, offering insights into the rotational dynamics and the local environment experienced by the molecule. acs.org

The behavior of this compound in the liquid phase is governed by a complex network of intermolecular interactions. MD simulations allow for a detailed examination of these forces. The structure of the liquid, as revealed by radial and orientation distribution functions, is a direct consequence of these interactions. acs.org

While specific studies focusing solely on the intermolecular interactions of DPC are part of broader MD simulations, the principles can be understood from studies of similar aromatic liquids. For instance, the interactions in liquid biphenyl, which shares structural similarities with the phenyl groups of DPC, are dominated by librational dynamics, which are torsional oscillations of the molecules. nih.gov The nature of these interactions is crucial for accurately modeling the physical properties of the liquid.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involved in the synthesis of this compound, providing insights into the energetics and pathways of these chemical transformations.

DFT calculations have been instrumental in understanding the thermodynamics and kinetics of this compound synthesis, particularly through the transesterification of dimethyl carbonate (DMC) with phenol (B47542). mdpi.com Researchers have used DFT to calculate the formation enthalpies and entropies of the reactants, intermediates, and products, which are then used to determine the Gibbs free energy change and the equilibrium constant of the reaction. mdpi.com

These calculations have helped to elucidate the different possible reaction pathways for DPC formation. For instance, in the transesterification of DMC and phenol, DPC can be formed through the further transesterification of the intermediate methyl phenyl carbonate (MPC) or through the self-disproportionation of MPC. mdpi.com DFT studies have shown that the pathway of MPC disproportionation is thermodynamically more favorable in a certain temperature range. mdpi.com

Furthermore, DFT has been used to propose reaction mechanisms for the synthesis of DPC from carbon dioxide and phenol. By analyzing the reaction intermediates and transition states, a plausible mechanism for the formation of DPC can be constructed. rsc.orgresearchgate.net These computational studies are crucial for the rational design of catalysts and the optimization of reaction conditions for the efficient and environmentally friendly production of this compound.

Table 2: Application of DFT in this compound Synthesis Studies

Study AreaInsights from DFT Calculations
Thermodynamics of Transesterification Calculation of formation enthalpies, entropies, and Gibbs free energy to determine reaction equilibrium constants. mdpi.com
Reaction Pathway Analysis Comparison of the thermodynamic favorability of different pathways for DPC formation, such as MPC transesterification versus MPC disproportionation. mdpi.com
Mechanism of DPC from CO2 and Phenol Proposal of a reaction mechanism based on the analysis of intermediates and transition states. rsc.orgresearchgate.net

Analysis of Synergistic Catalysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms behind synergistic catalysis in the synthesis of this compound (DPC). These studies reveal how combinations of catalysts can lead to remarkably improved activity that surpasses the performance of individual components.

One prominent example is the direct synthesis of DPC from CO₂, phenol, and carbon tetrachloride using a composite catalyst system of zinc chloride (ZnCl₂) and copper triflate (Cu(OTf)₂). DFT calculations have shown that the enhanced catalytic activity stems from the synergistic activation of both phenol and CO₂. The model indicates that Cu(OTf)₂ and its anion complex with ZnCl₂ work in concert through a Lewis acid-assisted mechanism to facilitate the reaction under mild conditions.

Another area of investigation involves the synthesis of DPC from CO₂ and phenol, where theoretical findings suggest a synergistic effect between oxygen vacancies and Lewis acid sites on ternary solid solution catalysts like ZnCeZrOₓ. This synergy is believed to enhance the activation of CO₂, a critical step in the synthesis process. Computational models help to understand the electronic structure of these catalysts and how the interplay between different active sites lowers the activation barriers for CO₂ capture and subsequent reaction with phenol. These theoretical insights are crucial for the rational design of more efficient and robust catalytic systems for DPC production.

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry provides powerful tools for predicting the thermodynamic and kinetic viability of different reaction pathways for this compound synthesis. By calculating key parameters, researchers can assess process feasibility and optimize reaction conditions without extensive experimentation.

Density Functional Theory (DFT) has been employed to study the thermodynamics of various transesterification routes to DPC. For instance, calculations have been performed to determine the enthalpy changes (ΔH), entropy changes (ΔS), and Gibbs free energy changes (ΔG) for the synthesis of DPC from dimethyl carbonate (DMC) and phenol, as well as from DMC and phenyl acetate (B1210297) (PA). These studies consistently show that the transesterification reactions are endothermic and thermodynamically limited, characterized by small equilibrium constants. xjtu.edu.cnmdpi.com DFT calculations have indicated that the DMC-PA route is thermodynamically more favorable than the DMC-PhOH route due to larger equilibrium constants. xjtu.edu.cn

Kinetic parameters, such as activation energies, are crucial for understanding reaction rates. For the melt transesterification of DPC and bisphenol-A (BPA), DFT calculations have been used to predict the reaction paths and energy barriers for both catalyzed and uncatalyzed mechanisms. researchgate.net Similarly, kinetic models for the synthesis of DPC from DMC and phenol have been developed where parameters are fitted to experimental data. researchgate.net These models often use the Arrhenius equation to describe the temperature dependence of the reaction rate constants.

Below are tables summarizing computationally derived thermodynamic and kinetic data for reactions involving this compound.

Table 1: Calculated Thermodynamic Parameters for DPC Synthesis via Transesterification of DMC and Phenol

Temperature (K)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Equilibrium Constant (K)
423.1563.3884.1527.781.23 x 10-3
453.1562.0680.8425.461.25 x 10-3
473.1561.1678.7123.902.50 x 10-3

Data sourced from Li et al. as cited in a 2023 review. mdpi.com

Table 2: Apparent Activation Energies for Transesterification of DPC with 1,4-Butanediol

Catalyst Concentration (wt%)Apparent Activation Energy (Ea) (kJ/mol)
0.1102.13
0.384.36
0.570.18

Data sourced from a kinetic study using lithium acetate catalyst. researchgate.net

Studies on Molecular Activation and Reactivity

Computational studies have provided significant insights into the activation of the this compound molecule and its subsequent reactivity, particularly in organo-catalyzed reactions. DPC is a stable solid, and its activation is key to its use as a safe and efficient carbonylation agent, replacing hazardous materials like phosgene (B1210022). researchgate.net

One well-studied example is the activation of DPC by the bicyclic guanidine (B92328) organocatalyst, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Mechanistic studies, supported by computational analysis, suggest that the bifunctional nature of TBD is crucial for its catalytic activity. researchgate.net The catalyst is believed to activate both the DPC molecule and the nucleophile (e.g., a diol). The reaction likely proceeds through a nucleophilic attack on the carbonyl carbon of DPC. Theoretical models help to visualize the transition states and intermediates, showing how the catalyst facilitates the process by lowering the activation energy. The first transcarbonation step is often identified as the rate-determining step in these reactions. researchgate.net

These computational approaches allow for a detailed examination of the electronic properties of DPC and how they are influenced by the catalyst. By analyzing the molecular orbitals and charge distribution, researchers can understand how the catalyst increases the electrophilicity of the carbonyl carbon in DPC, making it more susceptible to nucleophilic attack. This fundamental understanding of molecular activation is vital for designing new and more effective catalysts for DPC-based reactions.

Interfacial Reactivity Studies

Computational studies of interfacial reactivity are critical for understanding heterogeneous catalysis in this compound synthesis, where reactions occur at the interface between a solid catalyst and a liquid or gas phase. While direct computational studies explicitly labeled as "interfacial reactivity" for DPC are not abundant, the principles are extensively applied in the modeling of solid-catalyzed reactions.

For instance, the synthesis of DPC via transesterification using solid acid catalysts like square-shaped Zn-Ti-O nanoplates involves complex interactions at the catalyst surface. Computational models can be used to simulate the adsorption of reactants, such as dibutyl carbonate (DBC) and phenol, onto the catalyst surface. These simulations help to identify the active sites and understand how the electronic structure of the surface facilitates bond breaking and formation. The relationship between the catalyst's structure (e.g., specific crystal facets or defect sites) and its catalytic performance can be established through these theoretical investigations.

By modeling the reaction pathways on the catalyst surface, researchers can determine the energy profiles and identify the rate-limiting steps. This provides a molecular-level understanding of how the interface mediates the reaction, guiding the development of catalysts with optimized surface properties for higher activity and selectivity in DPC synthesis.

Process Modeling and Simulation

Thermodynamic Modeling of Reaction Systems

Accurate thermodynamic modeling is essential for the simulation, design, and optimization of processes for this compound production, particularly for complex systems like reactive distillation (RD). ntnu.no Thermodynamic models are used to describe the phase behavior, especially the vapor-liquid equilibrium (VLE), of the multicomponent reaction mixture. ntnu.no

For DPC synthesis processes, which often involve components like dimethyl carbonate, phenyl acetate, methyl phenyl carbonate, and methyl acetate, various thermodynamic models are employed. The Non-Random Two-Liquid (NRTL) model is frequently chosen to simulate the thermodynamic behavior of these non-ideal liquid mixtures. ntnu.nocetjournal.it The NRTL model is capable of accurately representing the VLE of systems with significant molecular interactions. ntnu.no Another approach involves using group contribution methods like the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model, which is particularly useful when experimental VLE data is scarce. utwente.nlutwente.nl This model estimates activity coefficients based on the functional groups present in the molecules. utwente.nl

In some cases, where the system behavior is close to ideal and azeotropes are absent, simpler models like the ideal solution model may be sufficient. aidic.itcetjournal.it The choice of model is crucial as it directly impacts the accuracy of the simulation results, which are used to determine optimal process configurations, energy consumption, and column design in DPC production. ntnu.noaidic.it

Kinetic Modeling and Parameter Fitting

Kinetic modeling is a cornerstone of process simulation for DPC synthesis, allowing for the prediction of reaction rates and conversions under various operating conditions. The synthesis of DPC from reactants like dimethyl carbonate (DMC) and phenol or phenyl acetate (PA) typically involves a series of reversible reactions. researchgate.netaidic.it

The kinetic models are generally expressed as a set of rate equations for each reaction step. aidic.it For example, the melt transesterification of DPC and bisphenol-A (BPA) has been modeled as a second-order forward reaction and a third-order reverse reaction with respect to the concentrations of reactants, products, and the catalyst. researchgate.net The temperature dependence of the reaction rate constants (k) is almost universally described by the Arrhenius equation, which incorporates the pre-exponential factor (k₀) and the activation energy (Ea). aidic.itsci-hub.se

These kinetic parameters (k₀ and Ea) are determined by fitting the model to experimental data obtained from batch reactor studies. researchgate.netutwente.nl This parameter fitting is a critical step, as the accuracy of the process simulation heavily relies on the quality of the kinetic model. Once validated, these kinetic models are integrated into process simulators (like Aspen Plus) to design and optimize industrial-scale production units, such as reactive distillation columns, for maximizing DPC yield and minimizing costs. utwente.nl

Table 3: Kinetic Parameters for DPC Production from DMC and Phenyl Acetate

Reaction StepParameterValueUnits
DMC + PA ↔ MPC + MA (Forward, k₁)k₀1.58 x 1011L/(mol·min)
Ea96,300kJ/kmol
MPC + MA → DMC + PA (Reverse, k₋₁)k₀1.18 x 1011L/(mol·min)
Ea96,300kJ/kmol
MPC + PA ↔ DPC + MA (Forward, k₂)k₀1.58 x 1011L/(mol·min)
Ea96,300kJ/kmol
DPC + MA → MPC + PA (Reverse, k₋₂)k₀1.18 x 1011L/(mol·min)
Ea96,300kJ/kmol

Data sourced from a study on innovative process design using reactive distillation. aidic.it

Simulation of Reactive Distillation and Separation Processes

The production of this compound (DPC) through the transesterification of dimethyl carbonate (DPC) and phenyl acetate (PA) is a complex process involving reversible reactions and multiple components. aidic.it Process simulation plays a critical role in the design, analysis, and optimization of reactive distillation (RD) and separation units for DPC synthesis. Software such as Aspen Plus is frequently utilized to model these processes, allowing for the investigation of various configurations and operating conditions to enhance efficiency and reduce costs. aidic.ittandfonline.com

A key area of study has been the development of innovative RD configurations to overcome the limitations of conventional designs. One such innovative design involves a single RD column with a feed-splitting arrangement. aidic.it In this configuration, the fresh phenyl acetate stream is divided and fed at two different stages of the column. This strategy, combined with the optimization of other design variables, has been shown to offer significant energy savings compared to conventional setups. aidic.it

Simulations have demonstrated that a feed-splitting design can reduce energy consumption for condenser and reboiler duties. aidic.it For instance, one study reported a 59.54% reduction in condenser duty and a 71.07% reduction in reboiler duty compared to a conventional design by Cheng et al. (2013). aidic.it This substantial energy saving translates to a significant reduction in the total annual cost (TAC) of the process. aidic.it

The thermodynamic behavior of the multi-component system in DPC production is often simulated using property models like the Ideal model, especially when azeotropes are absent. aidic.itntnu.no Kinetic models are also crucial for accurately representing the two-step reversible transesterification reactions. aidic.it These models, incorporated into the simulation, allow for the precise prediction of component compositions and temperature profiles throughout the RD column. aidic.it

Below are interactive data tables summarizing the simulation parameters and results from a study on an innovative single reactive distillation column with a feed-splitting arrangement for DPC synthesis.

Table 1: Optimal Design Parameters for a Single RD Column with Feed-Splitting

ParameterValueUnit
Total Number of Stages (NT)74-
Number of Reactive Stages (Nrxn)69 (from stage 2 to 70)-
Column Pressure (P)3.1atm
Phenyl Acetate (PA) Feed Split Ratio (SR)0.65-
First PA Feed Stage (NF1PA)2-
Second PA Feed Stage (NF2PA)70-
Dimethyl Carbonate (DMC) Feed Stage (NFDMC)66-
Reflux Ratio (RR)2.0-
Fresh PA Feed Flow Rate10kmol/h
Fresh DMC Feed Flow Rate5kmol/h

Table 2: Performance Comparison of DPC Synthesis Processes

ParameterConventional Design (Cheng et al., 2013)Innovative Design with Feed-SplittingPercentage Reduction
Condenser Duty (kW)559.1226.6759.54%
Reboiler Duty (kW)783.69226.6771.07%
Total Annual Cost (TAC) (US$/year)520,700218,70057.99%

These simulation studies highlight the potential for significant process improvements through innovative design. By accurately modeling the complex interplay of reaction and separation, researchers can identify optimal configurations that lead to more sustainable and economically viable production of this compound.

Optimization Algorithms in Process Design

The design of an economically optimal and efficient process for this compound (DPC) production necessitates the use of sophisticated optimization techniques. The primary objective in the process design is often the minimization of the Total Annual Cost (TAC), which encompasses both capital and operating expenditures. cetjournal.itsegovia-hernandez.com To achieve this, simulation models of the reactive distillation process are coupled with optimization algorithms to systematically explore the vast design space and identify the best set of operating conditions. ntnu.no

While various optimization strategies exist, the literature on DPC process design points to the application of meta-heuristic algorithms. segovia-hernandez.com These algorithms are well-suited for complex, non-linear problems that are characteristic of reactive distillation systems. One such algorithm that has been successfully applied is the Multi-Objective Differential Evolution with Tabu List (MODE-TL). segovia-hernandez.com This type of algorithm is capable of handling multiple objectives simultaneously, such as minimizing cost while also considering process controllability. segovia-hernandez.com

In a typical optimization workflow, key design and operating variables of the reactive distillation column are selected as decision variables. These can include:

Total number of stages

Number and location of reactive stages

Feed stage locations for reactants

Reflux ratio

Reboiler duty

Operating pressure aidic.it

The optimization algorithm then systematically adjusts these variables within predefined constraints to find the combination that results in the minimum TAC, while ensuring that product purity specifications are met. aidic.itcetjournal.it For industrial applications, the purity of both the DPC product and the major byproduct, such as methyl acetate or ethyl acetate, is typically set at a high standard, for example, 99.5 mol%. aidic.itcetjournal.itntnu.no

The application of these optimization algorithms can lead to significant improvements in process economics. For instance, in the design of a DPC synthesis process using diethyl carbonate (DEC) and phenyl acetate (PA), optimization of the process configuration led to a design with an approximately 29.53% lower TAC and a 9.57% lower energy requirement compared to an alternative configuration. cetjournal.itcetjournal.it

The following data table illustrates the impact of optimization on the Total Annual Cost for two different reactive distillation configurations for DPC synthesis from DEC and PA.

Table 3: Comparison of Optimized Reactive Distillation Configurations for DPC Synthesis

ConfigurationTotal Reboiler Duty (kW)Total Annual Cost (TAC) (US$/year)
Configuration 1 (Excess Phenyl Acetate)1,381.671,344,473
Configuration 2 (Excess Diethyl Carbonate)1,527.821,907,917

Advanced Analytical Methodologies in Diphenyl Carbonate Research

The synthesis and purification of diphenyl carbonate (DPC) for industrial applications, particularly for non-phosgene polycarbonate production, necessitates a suite of advanced analytical techniques. These methods are crucial for elucidating reaction mechanisms, monitoring reaction progress, characterizing final products and impurities, and understanding catalyst structure and function.

Q & A

Q. What are the common synthesis methods for diphenyl carbonate, and how do their mechanisms differ?

this compound is primarily synthesized via transesterification (e.g., dimethyl carbonate + phenol) and oxidative carbonylation (phenol + CO + O₂).

  • Transesterification involves stepwise catalysis using organometallic compounds (e.g., titanium, tin), where intermediates like methyl phenyl carbonate form before DPC .
  • Oxidative carbonylation uses palladium catalysts with redox promoters (e.g., Mn, Co) to facilitate CO insertion into Pd-O bonds, followed by reductive elimination . Methodological Tip: Optimize reaction conditions (temperature: 150–200°C; pressure: 2–5 MPa CO) and monitor intermediates via GC-MS .

Q. What key physical properties of DPC are critical for experimental design?

Key properties include:

PropertyValueRelevance
Melting Point78.8°CDetermines storage conditions (avoid >80°C to prevent decomposition).
SolubilityInsoluble in waterUse organic solvents (e.g., acetone, benzene) for reactions .
StabilityStable under inert gasAvoid exposure to strong oxidizers to prevent hazardous decomposition .

Q. What safety protocols are essential when handling DPC?

  • PPE : Wear particulate-filter respirators (EN 143 standard), nitrile gloves, and eye protection to avoid inhalation/contact .
  • Ventilation : Use local exhaust systems to control dust/aerosol formation (risk of static discharge) .
  • Storage : Keep in airtight containers away from oxidizers and food products .

Q. How persistent is DPC in environmental systems?

DPC exhibits low biodegradability (OECD 301 tests) and moderate bioaccumulation potential (BCF = 67 in fish). Soil mobility is limited (estimated log Koc = 3.9), but long-term ecotoxicological effects require further study .

Advanced Research Questions

Q. How can catalyst systems for transesterification be optimized for higher DPC yields?

  • Heterogeneous Catalysts : Mesoporous silica-supported organotin (Sn-O-Si) improves recyclability and reduces leaching compared to homogeneous systems .
  • Acid-Base Bifunctional Sites : TiO₂@SiO₂ core-shell structures enhance selectivity by stabilizing intermediates . Experimental Design: Use kinetic studies (e.g., Arrhenius plots) to compare activation energies of different catalysts .

Q. What mechanisms explain contradictions in reported kinetic data for oxidative carbonylation?

Discrepancies arise from:

  • Pd Aggregation : Pd⁰ clusters reduce active sites, lowering turnover frequency .
  • Redox Promoter Effects : Mn²⁺/Co²⁺ accelerate Pd²⁺ regeneration but may form inactive complexes at high concentrations . Resolution: Use in-situ XAS or TEM to monitor Pd speciation during reactions .

Q. How can computational models predict DPC's environmental fate?

  • QSAR Models : Estimate biodegradation half-lives using molecular connectivity indices (e.g., predicted t₁/₂ = 120 days in water) .
  • Molecular Dynamics : Simulate soil adsorption using log Koc values to assess groundwater contamination risks .

Q. What non-phosgene routes show promise for industrial-scale DPC synthesis?

  • Redox-Neutral Carbonylation : Pd/Fe³⁺ systems with CO₂ as a carbonyl source reduce reliance on toxic phosgene .
  • Disproportionation of Methyl Phenyl Carbonate : Achieves >90% DPC selectivity using recyclable Pb catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.